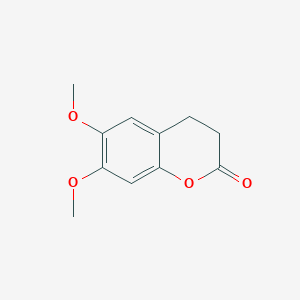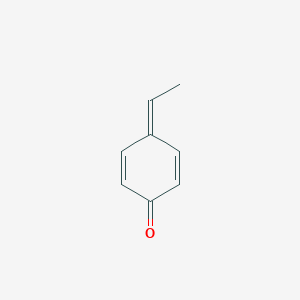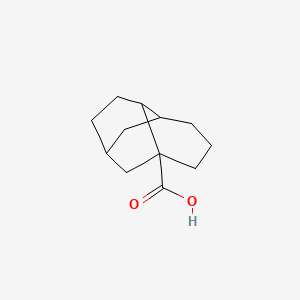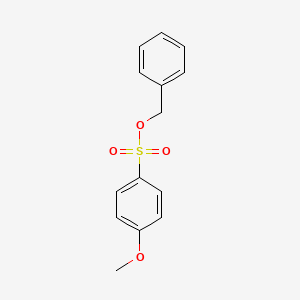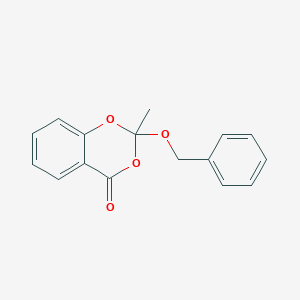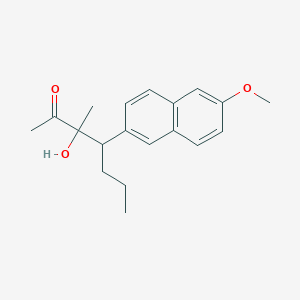![molecular formula C10H8N2 B14635215 1H-Pyrrolo[3,2,1-IJ]quinazoline CAS No. 56088-56-3](/img/structure/B14635215.png)
1H-Pyrrolo[3,2,1-IJ]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,2,1-IJ]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyrrole and quinazoline ring system. The presence of nitrogen atoms within the ring structure contributes to its diverse chemical reactivity and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2,1-IJ]quinazoline typically involves multi-step reactions. One common method includes the PdCl₂-mediated endo-dig cyclization of 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones . This process begins with the Sonogashira cross-coupling of 2-amino-5-bromo-3-iodobenzamide with aryl acetylenes, followed by boric acid-mediated cyclocondensation with benzaldehyde derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, with optimization of reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrolo[3,2,1-IJ]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[3,2,1-IJ]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its cytotoxic effects on cancer cells. The compound’s ability to form hydrogen bonds and interact with the active sites of enzymes is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]quinoline: Shares a similar fused ring structure but differs in the position and type of nitrogen atoms.
Pyrrolo[3,2-b]quinoxaline: Known for its kinase inhibitory activity, this compound has a different arrangement of nitrogen atoms within the ring system.
Quinazoline Derivatives: These compounds, such as erlotinib and gefitinib, are used in cancer treatment and share structural similarities with 1H-Pyrrolo[3,2,1-IJ]quinazoline.
Uniqueness: this compound stands out due to its specific ring fusion and the resulting biological activities.
Eigenschaften
CAS-Nummer |
56088-56-3 |
|---|---|
Molekularformel |
C10H8N2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene |
InChI |
InChI=1S/C10H8N2/c1-2-8-4-5-12-7-11-6-9(3-1)10(8)12/h1-5,7H,6H2 |
InChI-Schlüssel |
SPSIFDNPBXGZFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC3=C2N(C=C3)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



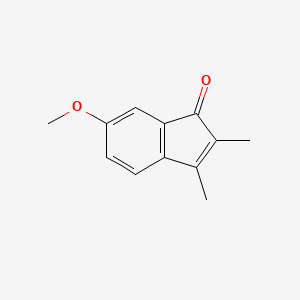
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)


